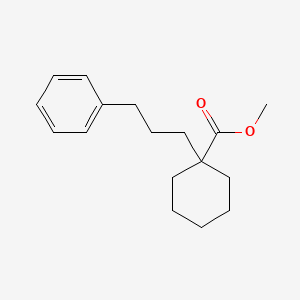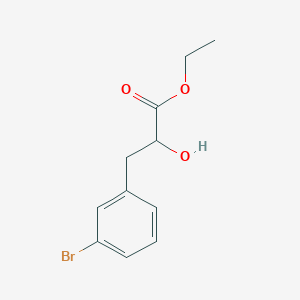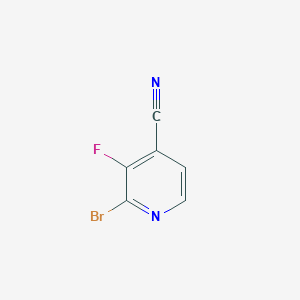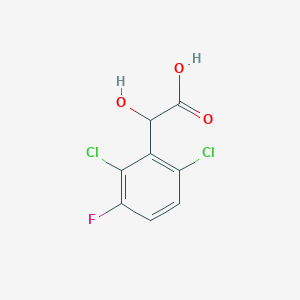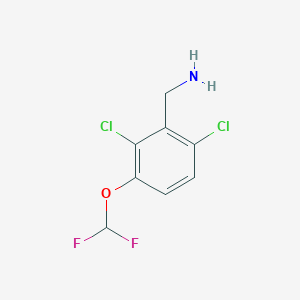![molecular formula C13H12ClNO B1530379 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine CAS No. 1370587-24-8](/img/structure/B1530379.png)
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine
説明
“2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine” is a chemical compound. Its molecular formula is C14H14ClNO2 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position, a methyl group at the 5th position, and a methoxyphenylmethyl group .科学的研究の応用
Fluorescent Properties and Photophysical Evaluation
A study focused on the synthesis and photophysical evaluation of pyridine compounds, including methoxypyridine derivatives, highlights their potential as highly emissive fluorophores. These compounds demonstrate high fluorescence quantum yields in both solution and solid states. Modifications with various substituents, such as phenylsulfonyl and morpholino groups, have been shown to significantly affect their fluorescence properties. This research suggests the utility of these compounds in developing new fluorescent materials for various applications, including sensors and imaging agents (Hagimori et al., 2019).
Synthetic Chemistry and Material Science
Another application area is in the synthesis of organic compounds and materials science, where these pyridine derivatives serve as intermediates for the preparation of various functional molecules. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones indicates the utility of methoxypyridine derivatives in organic synthesis, potentially leading to the development of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Corrosion Inhibition
Pyridine derivatives have also been investigated for their corrosion inhibition properties. A study examining the adsorption and corrosion inhibition effect of certain pyridine derivatives on mild steel in an acidic environment suggests that these compounds can serve as effective corrosion inhibitors. The research provides insights into the mechanisms of corrosion inhibition and the potential for developing new protective coatings for metals (Ansari et al., 2015).
Insecticidal Activities
Furthermore, the insecticidal properties of pyridine derivatives have been explored. A study evaluating the toxicity of certain pyridine compounds against the cowpea aphid demonstrates their potential as effective insecticides. This research opens avenues for the development of new, safer pesticides based on pyridine chemistry (Bakhite et al., 2014).
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic groups involved in this reaction.
Mode of Action
The 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, this compound, as an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine are primarily related to the formation of carbon–carbon bonds . The downstream effects of these pathways involve the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine’s action are largely dependent on the specific biochemical pathways it affects. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action is the formation of new carbon–carbon bonds , leading to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.
特性
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-12-5-2-10(3-6-12)8-11-4-7-13(14)15-9-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBESLVSRBNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



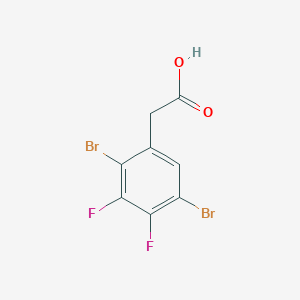
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)

